(R)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride
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Overview
Description
®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is a chiral compound with a specific configuration It is a derivative of benzoic acid, featuring an aminoethyl group and a fluorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Fluorine: A fluorine atom is introduced to the benzene ring through electrophilic aromatic substitution using reagents like fluorine gas or other fluorinating agents.
Aminoethyl Group Addition: The aminoethyl group is introduced via a nucleophilic substitution reaction, often using ethylamine or similar reagents.
Resolution of Enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group or fluorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving neurotransmitter modulation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which ®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting neurotransmitter levels, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride: The enantiomer of the compound, with different biological activities and properties.
4-(1-Aminoethyl)-2-chlorobenzoic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and applications.
4-(1-Aminoethyl)-benzoic acid hydrochloride: Lacks the fluorine atom, leading to different chemical and biological properties.
Uniqueness
®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11ClFNO2 |
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Molecular Weight |
219.64 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m1./s1 |
InChI Key |
XONSGAXDQPRIKP-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(=O)O)F)N.Cl |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl |
Origin of Product |
United States |
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